![molecular formula C11H9F3N4 B12588964 1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole CAS No. 633337-01-6](/img/structure/B12588964.png)
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the imidazole ring through a diazenyl linkage. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a Stille coupling reaction, where a trifluoromethylated phenyl group is coupled with the imidazole ring .
-
Diazenyl Linkage Formation: : The diazenyl linkage is formed by reacting the trifluoromethylated phenyl group with a suitable diazonium salt under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where the imidazole ring is oxidized to form imidazole N-oxides .
-
Reduction: : Reduction reactions can convert the diazenyl linkage to an amine group, resulting in the formation of 1-Methyl-2-{(4-(trifluoromethyl)phenyl)amino}-1H-imidazole .
-
Substitution: : The compound can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under suitable conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 1-Methyl-2-{(4-(trifluoromethyl)phenyl)amino}-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
-
Biology: : It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties .
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases .
-
Industry: : It is used in the development of functional materials, such as dyes for solar cells and other optical applications .
Wirkmechanismus
The mechanism of action of 1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound targets various enzymes and receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
-
Pathways Involved: : The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response. Its interaction with molecular targets can lead to the activation or inhibition of these pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
CAS-Nummer |
633337-01-6 |
|---|---|
Molekularformel |
C11H9F3N4 |
Molekulargewicht |
254.21 g/mol |
IUPAC-Name |
(1-methylimidazol-2-yl)-[4-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C11H9F3N4/c1-18-7-6-15-10(18)17-16-9-4-2-8(3-5-9)11(12,13)14/h2-7H,1H3 |
InChI-Schlüssel |
PRCPPOLTXUHDHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1N=NC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)
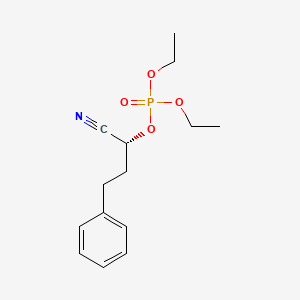
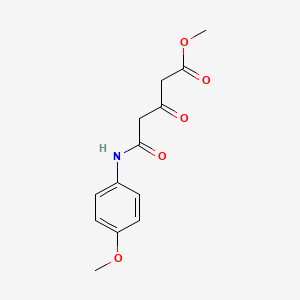
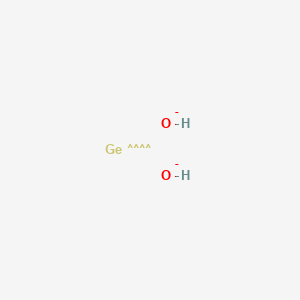
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)


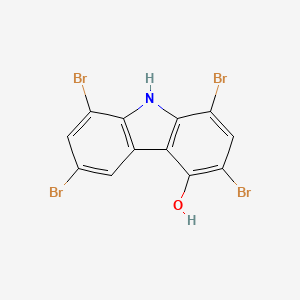
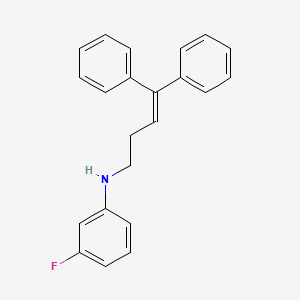
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)



![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
